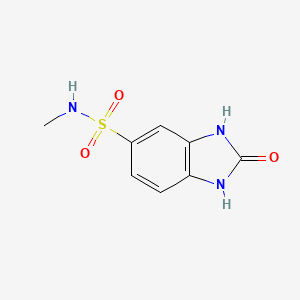

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a chemical compound. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities .

Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not reported in the literature. Benzimidazoles, in general, can undergo various chemical reactions depending on the functional groups attached to the benzimidazole core .Scientific Research Applications

Class III Antiarrhythmic Activity

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide derivatives have shown potent Class III antiarrhythmic activity. Selected compounds within this class were found to be effective in prolonging action potential duration without affecting conduction, showcasing potential as novel antiarrhythmic agents with good oral bioavailability and favorable hemodynamic profiles (Ellingboe et al., 1992).

COX-2 Inhibition for Arthritis Treatment

Derivatives of this compound have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity. This research led to the identification of celecoxib, a highly selective COX-2 inhibitor currently used in the treatment of rheumatoid arthritis and osteoarthritis, highlighting the compound's significant therapeutic potential (Penning et al., 1997).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, closely related to this compound, have been synthesized and evaluated as effective antimicrobial and antiproliferative agents. These compounds exhibit potent activity against various human cell lines, demonstrating their utility in the development of new therapeutic agents for treating infections and proliferative diseases (Abd El-Gilil, 2019).

Electroanalytical Applications

Sulfonamide drugs, including derivatives of this compound, have been investigated for their electroanalytical applications. A study on the electrochemical determination of sulfamethoxazole, a sulfonamide antibiotic, in biological samples demonstrates the potential of these compounds in analytical chemistry and diagnostic applications (Chasta & Goyal, 2015).

Environmental Implications and Degradation

Research on the microbial degradation of sulfonamide antibiotics, including derivatives of this compound, has revealed novel pathways for their elimination from the environment. This includes the ipso-hydroxylation followed by fragmentation, highlighting the environmental persistence and potential strategies for mitigating antibiotic resistance propagation (Ricken et al., 2013).

Properties

IUPAC Name |

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c1-9-15(13,14)5-2-3-6-7(4-5)11-8(12)10-6/h2-4,9H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYADEDFRFBCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2459777.png)

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)

![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)

![2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2459783.png)

![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one](/img/structure/B2459789.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2459794.png)

![3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide](/img/structure/B2459796.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)